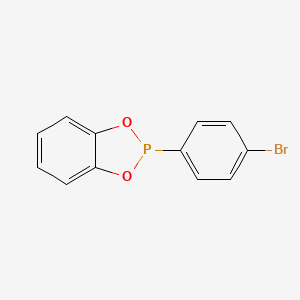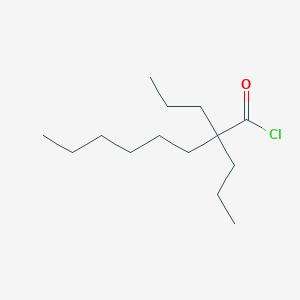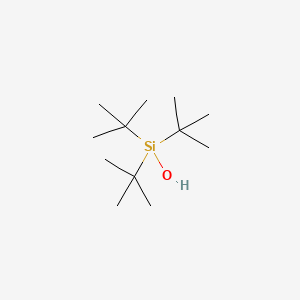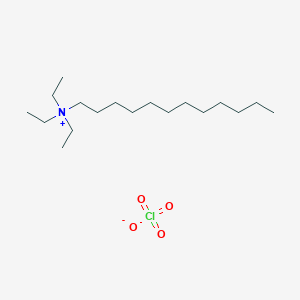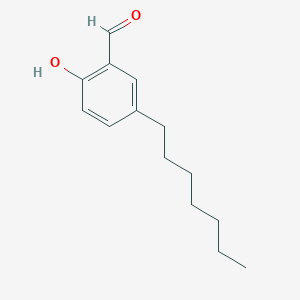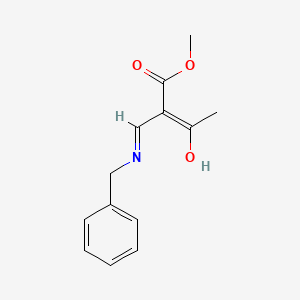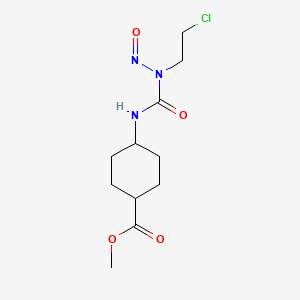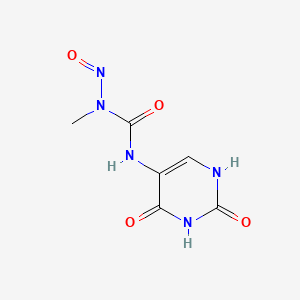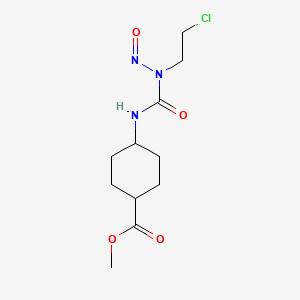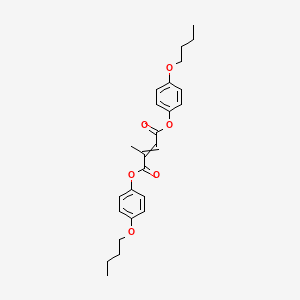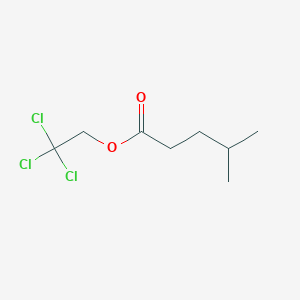
Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester is a chemical compound with the molecular formula C8H13Cl3O2 and a molecular weight of 247.547 g/mol . This compound is known for its unique structure, which includes a pentanoic acid backbone with a 4-methyl group and a 2,2,2-trichloroethyl ester group. It is used in various chemical and industrial applications due to its distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester typically involves the esterification of 4-methylpentanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the consistent production of the ester on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-methylpentanoic acid and 2,2,2-trichloroethanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) in aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-Methylpentanoic acid and 2,2,2-trichloroethanol.
Reduction: 4-Methylpentanol and 2,2,2-trichloroethanol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications
Mécanisme D'action
The mechanism of action of pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-methylpentanoic acid and 2,2,2-trichloroethanol, which may interact with enzymes and proteins in biological systems. The trichloroethyl group can also participate in substitution reactions, leading to the formation of various bioactive compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valeric acid (Pentanoic acid): A straight-chain alkyl carboxylic acid with similar chemical properties.
4-Methylvaleric acid: Similar to pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester but lacks the trichloroethyl group.
Ethyl 4-methylpentanoate: An ester of 4-methylpentanoic acid with ethyl alcohol instead of 2,2,2-trichloroethanol.
Uniqueness
This compound is unique due to the presence of the trichloroethyl group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific chemical and industrial applications where such reactivity is desired .
Propriétés
Numéro CAS |
57392-48-0 |
|---|---|
Formule moléculaire |
C8H13Cl3O2 |
Poids moléculaire |
247.5 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl 4-methylpentanoate |
InChI |
InChI=1S/C8H13Cl3O2/c1-6(2)3-4-7(12)13-5-8(9,10)11/h6H,3-5H2,1-2H3 |
Clé InChI |
GGNAUVDISWUXRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


